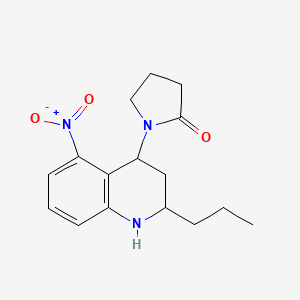

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline followed by nitration and subsequent reactions to introduce the propyl group and pyrrolidin-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups leading to a variety of derivatives.

Applications De Recherche Scientifique

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one has shown promise in several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoline derivatives, such as quinine and chloroquine, which are also known for their medicinal properties. the presence of the nitro and propyl groups in this compound gives it distinct chemical and biological properties.

List of Similar Compounds

Quinine

Chloroquine

Mefloquine

Primaquine

Amiodarone

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

Activité Biologique

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one, a compound with the molecular formula C16H21N3O3 and CAS number 243467-95-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a pyrrolidinone structure. Its chemical characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 303.36 g/mol |

| Log P (octanol-water) | 1.58 |

| Solubility | Soluble in water |

| Melting Point | Not available |

These properties suggest favorable pharmacokinetic profiles, including good oral bioavailability and potential central nervous system penetration due to its lipophilicity.

Research indicates that compounds similar to this compound may act as inhibitors of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is particularly relevant in neurological disorders where excessive nitric oxide production is implicated. The compound's structure allows it to mimic L-arginine, the natural substrate for nNOS, thus competing for binding at the active site.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against nNOS. For instance, a study reported that certain tetrahydroquinoline derivatives showed IC50 values in the low micromolar range against nNOS, indicating potent activity. The selectivity of these compounds for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) is crucial for minimizing side effects associated with nitric oxide modulation .

Structure-Activity Relationships (SAR)

The SAR analysis highlights that modifications on the tetrahydroquinoline ring can significantly affect biological activity. For example:

| Compound Modification | Effect on nNOS Activity |

|---|---|

| Addition of alkyl groups | Increased potency |

| Substituents at the 5-position | Enhanced selectivity |

| Variation in side chain length | Altered binding affinity |

These findings suggest that strategic modifications can optimize the therapeutic profile of such compounds.

Neurological Disorders

A notable case study involved the evaluation of a related compound in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups. This supports the hypothesis that nNOS inhibition may confer neuroprotective effects in conditions such as Alzheimer's disease .

Cardiovascular Implications

Another study assessed the cardiovascular effects of similar tetrahydroquinoline derivatives. Results indicated that these compounds could lower blood pressure in hypertensive models by modulating nitric oxide pathways without significant adverse effects on heart rate or vascular function .

Propriétés

IUPAC Name |

1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXGMLSSVULBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.